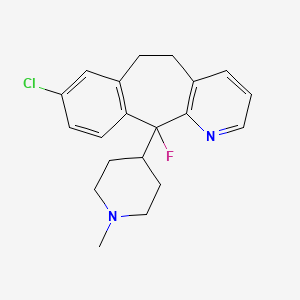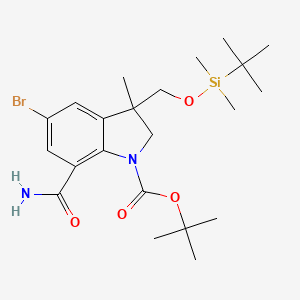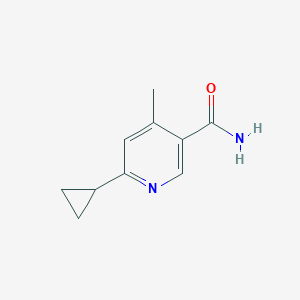
Desloratadine impurity 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desloratadine impurity 7 is a degradation product of desloratadine, a second-generation tricyclic antihistamine. Desloratadine is commonly used to treat allergic rhinitis and chronic idiopathic urticaria. Impurities such as this compound can arise during the manufacturing process or through the degradation of the active pharmaceutical ingredient over time.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of desloratadine impurity 7 involves specific synthetic routes and reaction conditions. One method includes the dissolution of loratadine in an alcohol solvent under nitrogen protection, followed by the addition of potassium hydroxide and heating to initiate a reflux reaction. The reaction temperature is controlled within a gradient of 70-100°C until the complete reaction of loratadine . The resulting solution is then subjected to extraction, crystallization, and purification processes to isolate desloratadine and its impurities .
Industrial Production Methods: Industrial production methods for this compound involve similar steps but on a larger scale. The process includes the use of mixed solvents such as acetone and tetrahydrofuran for purification, followed by water washing and constant-temperature drying to ensure the purity of the desloratadine crystal body .
Analyse Chemischer Reaktionen
Types of Reactions: Desloratadine impurity 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the stability and degradation pathways of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the presence of catalysts to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce hydroxylated metabolites, while substitution reactions may result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Desloratadine impurity 7 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the degradation pathways and stability of desloratadine. In biology and medicine, it helps in understanding the pharmacokinetics and tissue distribution of desloratadine and its metabolites . Additionally, it is used in the pharmaceutical industry to ensure the quality and safety of desloratadine-containing products .
Wirkmechanismus
The mechanism of action of desloratadine impurity 7 is related to its parent compound, desloratadine. Desloratadine acts as a selective H1-receptor antagonist, blocking the action of histamine and providing relief from allergic symptoms . The impurity itself may not have significant pharmacological activity but is important for understanding the overall stability and efficacy of desloratadine formulations .
Vergleich Mit ähnlichen Verbindungen
Desloratadine impurity 7 can be compared with other impurities and degradation products of desloratadine, such as hydroxylated metabolites (6-hydroxy desloratadine, 5-hydroxy desloratadine, and 3-hydroxy desloratadine) . These compounds share similar degradation pathways but differ in their chemical structures and pharmacological activities. This compound is unique in its specific formation conditions and its role in the overall stability profile of desloratadine .
Conclusion
This compound is a significant degradation product of desloratadine, with important implications for the stability, safety, and efficacy of desloratadine-containing products. Understanding its preparation methods, chemical reactions, and scientific research applications is crucial for ensuring the quality of pharmaceutical formulations.
Eigenschaften
IUPAC Name |
13-chloro-2-fluoro-2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2/c1-24-11-8-16(9-12-24)20(22)18-7-6-17(21)13-15(18)5-4-14-3-2-10-23-19(14)20/h2-3,6-7,10,13,16H,4-5,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBTXWXMLWHVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[4-(Difluoromethyl)phenyl]propylamine](/img/structure/B13049298.png)
![(3aR,4S,9bS)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13049299.png)

![N'-[(2-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13049316.png)
![(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridin-6-YL)methanol hcl](/img/structure/B13049321.png)


![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoylcyanide](/img/structure/B13049349.png)



![(1S)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13049380.png)
